Methyl 3-(hexylamino)benzoate
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Overview
Description
Methyl 3-(hexylamino)benzoate is an organic compound belonging to the ester family It is characterized by the presence of a benzoate group attached to a methyl ester and a hexylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(hexylamino)benzoate typically involves the esterification of 3-(hexylamino)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction can be represented as follows:
3-(hexylamino)benzoic acid+methanol→Methyl 3-(hexylamino)benzoate+water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hexylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(hexylamino)benzoic acid.
Reduction: 3-(hexylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-(hexylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(hexylamino)benzoate involves its interaction with specific molecular targets. The hexylamino group can interact with biological receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the hexylamino group, making it less versatile in biological applications.
Ethyl 3-(hexylamino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(amino)benzoate: Lacks the hexyl group, affecting its hydrophobic properties.
Uniqueness
Methyl 3-(hexylamino)benzoate is unique due to the presence of both the hexylamino and ester groups, providing a balance of hydrophobic and hydrophilic properties. This makes it suitable for a wide range of applications, from chemical synthesis to biological studies.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl 3-(hexylamino)benzoate |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-6-10-15-13-9-7-8-12(11-13)14(16)17-2/h7-9,11,15H,3-6,10H2,1-2H3 |
InChI Key |
VYIJOZUZJTUQMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
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